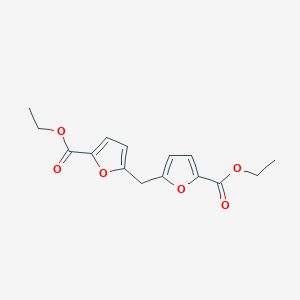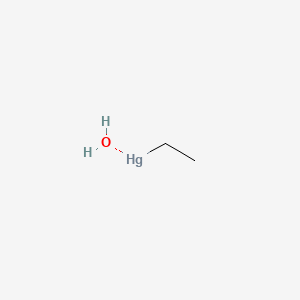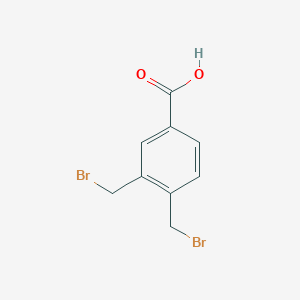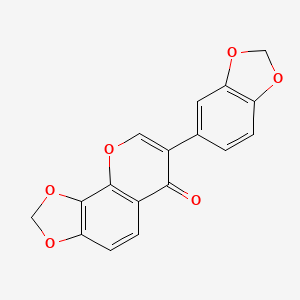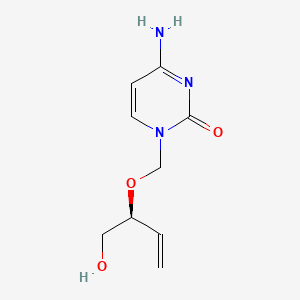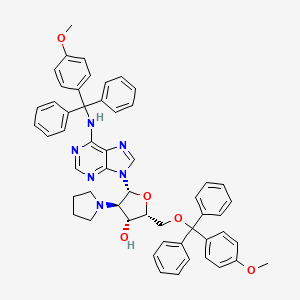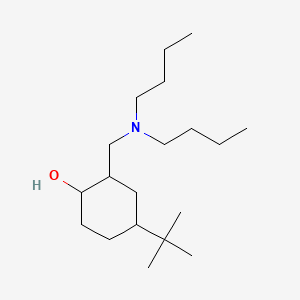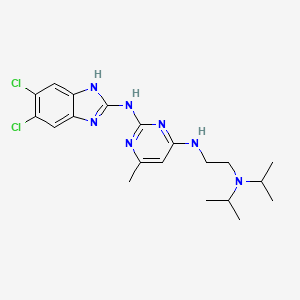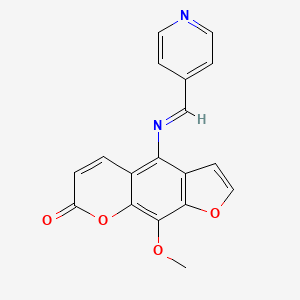
9-Methoxy-4-((4-pyridinylmethylene)amino)-7H-furo(3,2-g)chromen-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“9-Methoxy-4-((4-pyridinylmethylene)amino)-7H-furo(3,2-g)chromen-7-one” is a synthetic organic compound that belongs to the class of furochromenes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “9-Methoxy-4-((4-pyridinylmethylene)amino)-7H-furo(3,2-g)chromen-7-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furochromene core: This can be achieved through cyclization reactions involving appropriate starting materials such as chromenes and furans.
Methoxylation: Introduction of the methoxy group at the 9th position can be done using methanol in the presence of a catalyst.
Pyridinylmethylene substitution:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the furochromene core.
Reduction: Reduction reactions could target the pyridinylmethylene group.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a therapeutic agent due to its bioactivity.
Industry: Could be used in the synthesis of dyes, pigments, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of this compound would involve its interaction with specific molecular targets. For example:
Enzyme inhibition: It might inhibit certain enzymes by binding to their active sites.
Receptor binding: Could interact with cellular receptors, modulating signal transduction pathways.
DNA intercalation: Might intercalate into DNA, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
Furochromenes: Other compounds in this class with different substituents.
Methoxy derivatives: Compounds with methoxy groups at different positions.
Pyridinylmethylene derivatives: Compounds with variations in the pyridinylmethylene group.
Uniqueness
“9-Methoxy-4-((4-pyridinylmethylene)amino)-7H-furo(3,2-g)chromen-7-one” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Propiedades
Número CAS |
78439-67-5 |
|---|---|
Fórmula molecular |
C18H12N2O4 |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
9-methoxy-4-(pyridin-4-ylmethylideneamino)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C18H12N2O4/c1-22-18-16-13(6-9-23-16)15(12-2-3-14(21)24-17(12)18)20-10-11-4-7-19-8-5-11/h2-10H,1H3 |
Clave InChI |
UDOVBHTUBOROTA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C3=C1OC=C3)N=CC4=CC=NC=C4)C=CC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(5R)-9-chloro-7,8-bis(ethylcarbamoyloxy)-2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl]phenyl] N-ethylcarbamate](/img/structure/B15195307.png)
